molecular formula C12H19N3O4 B12403515 4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

Cat. No.: B12403515
M. Wt: 269.30 g/mol
InChI Key: URUNGFQBADRNSC-OPRDCNLKSA-N
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Description

4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an ethylamino group, a hydroxyl group, and a methylpyrimidinone moiety. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.

    Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution, where an ethylamine reacts with a halogenated pyrimidinone intermediate.

    Attachment of the Oxolan-2-yl Group: The oxolan-2-yl group can be attached through a glycosylation reaction, where a protected sugar derivative reacts with the pyrimidinone core in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinone derivatives.

    Substitution: The ethylamino group can undergo substitution reactions with electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrimidinone derivatives.

    Substitution: Formation of N-substituted pyrimidinone derivatives.

Scientific Research Applications

4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-(methylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
  • **4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one

Uniqueness

4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one is unique due to its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a diverse range of chemical reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H19N3O4

Molecular Weight

269.30 g/mol

IUPAC Name

4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C12H19N3O4/c1-3-13-11-7(2)5-15(12(18)14-11)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,3-4,6H2,1-2H3,(H,13,14,18)/t8-,9-,10-/m1/s1

InChI Key

URUNGFQBADRNSC-OPRDCNLKSA-N

Isomeric SMILES

CCNC1=NC(=O)N(C=C1C)[C@H]2C[C@H]([C@H](O2)CO)O

Canonical SMILES

CCNC1=NC(=O)N(C=C1C)C2CC(C(O2)CO)O

Origin of Product

United States

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